molecular formula C12H22N2O3 B1469159 3-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propanoic acid CAS No. 1410164-48-5

3-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propanoic acid

Cat. No.: B1469159
CAS No.: 1410164-48-5
M. Wt: 242.31 g/mol
InChI Key: UBOSTJPCFPNKIL-UHFFFAOYSA-N
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Description

3-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C12H22N2O3 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[4-(oxan-4-yl)piperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c15-12(16)1-4-13-5-7-14(8-6-13)11-2-9-17-10-3-11/h11H,1-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOSTJPCFPNKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CCN(CC2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₂H₂₂N₂O₃
  • Molecular Weight : 242.31 g/mol
  • CAS Number : 1410164-48-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical signaling pathways.

Potential Targets:

  • ALK5 (Activin-like Kinase 5) :
    • The compound has shown promise as an inhibitor of ALK5, which is implicated in the TGF-beta signaling pathway associated with cancer progression and fibrosis. In studies, derivatives of tetrahydro-2H-pyran have been synthesized and evaluated for their inhibitory effects on ALK5, demonstrating significant activity with IC₅₀ values in the nanomolar range .
  • PI3-Kinase Pathway :
    • Research indicates that compounds related to this structure may affect the Class I PI3-Kinase pathway, which plays a crucial role in cellular proliferation and survival. Inhibition of this pathway can lead to anti-tumor effects and modulation of inflammatory responses .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various cancer cell lines. For instance, derivatives have been tested for their ability to inhibit cell proliferation and induce apoptosis in tumor cells.

CompoundTargetIC₅₀ (nM)Cell Line
8hALK525NIH3T3
8hTumor Growth InhibitionN/ACT26 Xenograft Model

In Vivo Studies

In vivo studies using xenograft models have shown that oral administration of certain derivatives can significantly inhibit tumor growth without causing notable toxicity. This suggests a favorable safety profile for further development.

Case Studies

  • Study on ALK5 Inhibition :
    • A series of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives were synthesized, with one compound (8h) showing potent inhibition of ALK5 autophosphorylation and cell activity . This study highlights the potential for developing targeted therapies for fibrotic diseases and cancers through selective inhibition.
  • PI3-Kinase Inhibitors :
    • Compounds related to this structure have been identified as selective inhibitors of Class I PI3-Kinase enzymes, demonstrating anti-tumor activity across various malignancies, including leukemia and solid tumors . These findings support the hypothesis that targeting these pathways can yield effective therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propanoic acid
Reactant of Route 2
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3-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.